2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound featuring a benzoic acid moiety linked to a pyridinyl group through a formamido-imino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridin-2-yl Intermediate: This involves the reaction of pyridine with suitable reagents to introduce the formamido group.
Coupling with Benzoic Acid Derivative: The pyridin-2-yl intermediate is then coupled with a benzoic acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and exerting antifibrotic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridinyl moiety and exhibit comparable biological activities.
Pyridin-2-yl-methanones: These compounds also feature the pyridinyl group and are used in similar applications.
Uniqueness
2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its specific structure, which combines a benzoic acid moiety with a pyridinyl group through a formamido-imino bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O3/c18-13(12-7-3-4-8-15-12)17-16-9-10-5-1-2-6-11(10)14(19)20/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
XYKTWNBKRFGJBE-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.